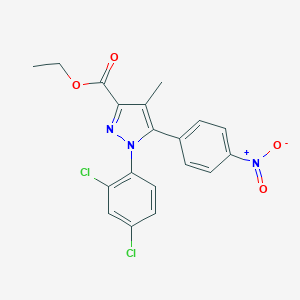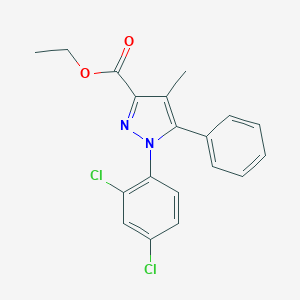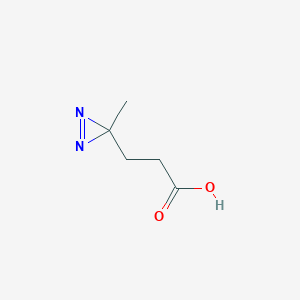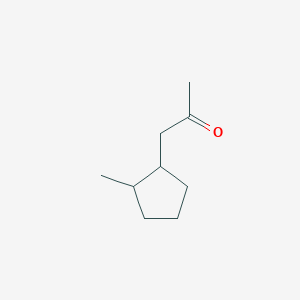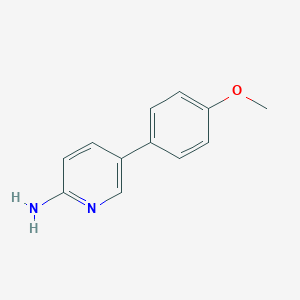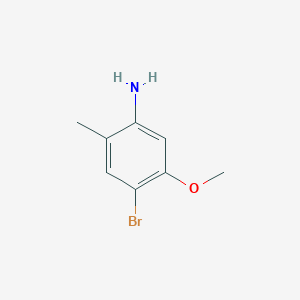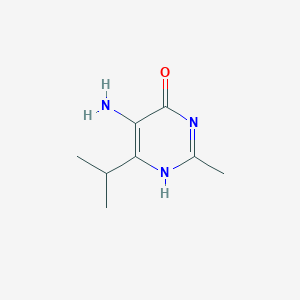
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has attracted significant attention in scientific research applications due to its potential as an anti-cancer agent. It has been synthesized through various methods and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied. In
Mechanism Of Action
The mechanism of action of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, cancer cells are unable to divide and grow, leading to their death. Furthermore, the inhibition of DHFR has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Biochemical And Physiological Effects
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. Furthermore, it has been shown to protect against neurodegenerative diseases by inhibiting DHFR.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one in lab experiments is its high yield and purity through the synthesis method. Furthermore, it has been extensively studied for its anti-cancer properties, making it a promising candidate for further research. However, one of the limitations is that it may have off-target effects, leading to potential toxicity in non-cancer cells.
Future Directions
There are several future directions for the research of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one. One potential direction is to explore its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to investigate its potential in combination with other anti-cancer agents to enhance its efficacy and reduce potential toxicity. Furthermore, the development of more selective DHFR inhibitors may lead to the development of more effective anti-cancer agents.
Synthesis Methods
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one can be synthesized through various methods, including the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and ammonium acetate. Another method involves the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and sodium hydride. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through recrystallization.
Scientific Research Applications
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Furthermore, 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
CAS RN |
155082-36-3 |
|---|---|
Product Name |
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one |
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-amino-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,9H2,1-3H3,(H,10,11,12) |
InChI Key |
OJMIXVROUQCJCS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)C(C)C)N |
SMILES |
CC1=NC(=C(C(=O)N1)N)C(C)C |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)C(C)C)N |
synonyms |
4(1H)-Pyrimidinone,5-amino-2-methyl-6-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
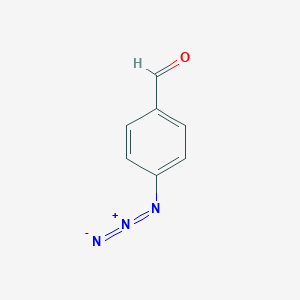
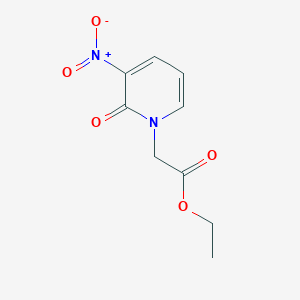
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
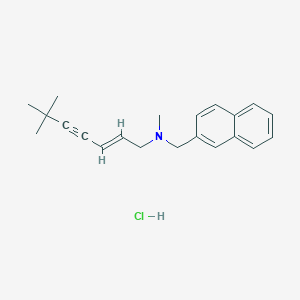
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
